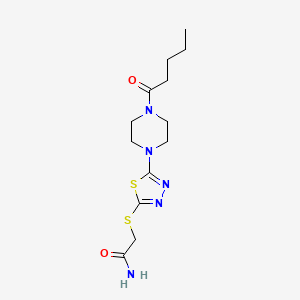

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S2/c1-2-3-4-11(20)17-5-7-18(8-6-17)12-15-16-13(22-12)21-9-10(14)19/h2-9H2,1H3,(H2,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDZRUIASYSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiadiazole intermediate with 1-bromo-4-pentanoylpiperazine in the presence of a base such as potassium carbonate.

Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Piperazine Derivatization

The piperazine ring is introduced through acylation. In similar compounds, piperazine is substituted with acyl groups (e.g., pentanoyl) using acyl chlorides like chloroacetyl chloride in the presence of bases such as triethylamine . For instance, 5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-thiol (intermediate 2 ) is formed by reacting the thiadiazole-thiol with pentanoyl chloride.

Acetamide Formation

The acetamide group is introduced via nucleophilic substitution. For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide reacts with thiadiazole-thiol derivatives in acetone with potassium carbonate as a catalyst, replacing the chlorine atom with the thiadiazole moiety . This step forms the final acetamide-linked product.

Reaction Conditions

Reaction conditions vary depending on the step but typically involve:

| Step | Reagents | Solvent | Catalyst | Temperature | Duration |

|---|---|---|---|---|---|

| Thiadiazole formation | Thiosemicarbazide, carbon disulfide | Ethanol | Sodium carbonate | Reflux | 5 hours |

| Piperazine acylation | Pentanoyl chloride | Dichloromethane | Triethylamine | Room temperature | Overnight |

| Acetamide substitution | Potassium carbonate | Acetone | - | Room temperature | 3–8 hours |

Data compiled from synthesis protocols for analogous compounds .

Purification Methods

-

Column chromatography : Used to isolate intermediates and final products (e.g., ethyl acetate/petroleum ether) .

-

Recrystallization : Commonly employed for purification (e.g., ethanol/water mixtures) .

Thiol–Acetamide Linkage

The thioether bond between the thiadiazole and acetamide is formed via substitution reactions. For example, 2-chloroacetamide derivatives react with thiadiazole-thiols under basic conditions (e.g., potassium carbonate in acetone) .

Piperazine Acylation

Piperazine’s secondary amine undergoes acylation with acyl chlorides (e.g., pentanoyl chloride) to form stable amides. This step increases lipophilicity and enhances biological activity .

Thiadiazole Ring Formation

The cyclization of thiosemicarbazide with carbon disulfide involves nucleophilic attack by sulfur and nitrogen atoms, forming the heterocyclic ring .

Amide Bond Formation

Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide formation by activating carboxylic acids . This step is critical for linking the acetamide group to the thiadiazole.

Thioether Formation

Substitution of chlorine in 2-chloroacetamide with thiadiazole-thiol occurs via nucleophilic aromatic substitution or SN2 mechanisms, depending on the substrate .

Challenges and Optimization

-

Yield enhancement : Reaction times and solvent choices (e.g., DMF vs. acetone) significantly impact yields. For example, acetone at room temperature improves substitution efficiency .

-

Purity control : Use of chromatography and recrystallization ensures removal of unreacted starting materials .

-

Functional group stability : Thiols and amines require protection during synthesis to prevent side reactions .

Biological Relevance

While this article focuses on chemical reactions, the compound’s structural design (thiadiazole + piperazine + acetamide) is inspired by its potential to inhibit cancer cell proliferation. Analogous compounds show cytotoxicity via apoptosis induction and VEGFR-2 inhibition , suggesting the importance of optimizing reaction conditions to maintain bioactivity.

Scientific Research Applications

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its anticonvulsant properties. Research indicates that derivatives of this scaffold exhibit significant activity against seizures in various models. For instance, compounds with similar structures have shown promising results in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) methods .

- Mechanism : The anticonvulsant activity is often attributed to interactions with GABA receptors and voltage-gated ion channels, which are critical in maintaining neuronal excitability .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties, particularly against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The compound's structure allows it to interact with cellular targets involved in tumorigenesis.

- Study Findings : In vitro studies have demonstrated that certain thiadiazole derivatives inhibit cell proliferation by targeting DNA synthesis pathways without affecting protein synthesis . Additionally, molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer progression .

Anti-inflammatory Effects

Molecular docking studies have indicated that 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests a possible application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been well-documented. These compounds have shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain thiadiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. Research has shown that modifications at specific positions on the thiadiazole ring can enhance or diminish their pharmacological effects. For instance:

| Modification | Effect |

|---|---|

| Substitution on the nitrogen atom | Increased anticonvulsant activity |

| Variations in side chains | Enhanced anticancer efficacy |

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant potential of a series of thiadiazole derivatives using MES and PTZ models. The results indicated that certain compounds provided significant protection against seizures with minimal toxicity compared to standard treatments like valproic acid .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several thiadiazole derivatives were synthesized and tested against HepG-2 and A-549 cell lines. The compounds exhibited varying degrees of cytotoxicity, with some demonstrating higher potency than cisplatin, a standard chemotherapy drug .

Mechanism of Action

The mechanism of action of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Histone Deacetylase Inhibition: The compound inhibits HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression.

Molecular Targets: The primary targets are the zinc-dependent HDAC enzymes, which play a role in regulating gene expression and protein function.

Comparison with Similar Compounds

Core Modifications

- Thiadiazole Substituents: Piperazine Derivatives: The target compound’s 4-pentanoylpiperazine group distinguishes it from analogs like 2a–2h (), which incorporate simpler 4-substituted piperazines (e.g., methyl, benzyl). The pentanoyl chain may enhance lipophilicity and membrane permeability compared to smaller substituents . Thiadiazinan Hybrids: Compounds such as 5c and 6a () replace piperazine with 1,3,5-thiadiazinan-3-yl groups, introducing sulfur-rich pharmacophores that could alter redox properties or metal-binding capacity .

- Acetamide Linkers: The thioether bridge in the target compound is shared with analogs like 4g–4j (), which feature benzothiazole-ureido substituents.

Physicochemical Properties

*Data inferred from analogs due to lack of direct evidence.

Anticancer Potential

Antimicrobial Activity

Anticonvulsant Effects

- Benzothiazole-Thiadiazole Hybrids (): Two analogs with nitro/methoxyphenyl groups show 100% efficacy in the MES model. The target compound’s lack of nitro groups may reduce neurotoxicity risks .

Biological Activity

The compound 2-((5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamide in the presence of appropriate catalysts. The general synthetic pathway includes:

- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Acetylation : The thiadiazole derivative is then acetylated to introduce the acetamide functional group.

- Piperazine Substitution : Finally, a piperazine moiety is introduced to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 10.0 | Induces apoptosis via EGFR modulation |

| Compound B | K562 (Leukemia) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have been investigated for other pharmacological effects, including:

- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.

- Anti-inflammatory Effects : Certain compounds have demonstrated potential in reducing inflammation through modulation of cytokine production.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, affecting metabolic pathways critical for tumor growth and survival.

- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with similar compounds.

Case Studies

Several case studies have reported on the efficacy of thiadiazole derivatives in preclinical models:

- Study on Lung Cancer : A study demonstrated that a similar thiadiazole derivative significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis .

- Antimicrobial Efficacy : Another investigation found that a series of thiadiazole compounds exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential as novel antibiotics .

Q & A

Basic: What are the common synthetic routes for 1,3,4-thiadiazole derivatives such as 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Thiadiazole derivatives are typically synthesized via cyclization reactions of thiosemicarbazides or through substitution reactions on preformed thiadiazole cores. For example, intermediates like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol can be reacted with sodium monochloroacetate in aqueous medium to form acetamide derivatives . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield and purity.

Basic: Which spectroscopic and analytical methods are used to characterize thiadiazole-based compounds?

Characterization relies on:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1678 cm⁻¹, C=N at ~1624 cm⁻¹) .

- ¹H/¹³C NMR to verify hydrogen and carbon environments, such as aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ ~2.1 ppm) .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., GC-MS with <1% deviation between calculated and observed values) .

- Elemental analysis to validate purity (>95% C, H, N content) .

Advanced: How can computational methods like FEP and molecular docking guide the optimization of thiadiazole derivatives for target engagement?

- Free Energy Perturbation (FEP) calculates relative binding free energies to prioritize substituents. For NMDA receptor antagonists, FEP-guided optimization improved BBB penetration by modifying lipophilicity and hydrogen-bonding groups .

- Molecular docking predicts binding poses to targets like VEGFR-2 or BRAF kinase. Docking scores correlate with experimental IC₅₀ values, enabling virtual screening of derivatives .

Advanced: What strategies enhance blood-brain barrier (BBB) penetration of thiadiazole-containing NMDA receptor antagonists?

Key strategies include:

- Lipophilicity modulation : Reducing polar surface area (<90 Ų) and optimizing logP (2–5) via substituent engineering .

- BBB permeability prediction tools : Algorithms like PAMPA-BBB or in silico models prioritize compounds with high passive diffusion.

- Structural rigidity : Introducing constrained groups (e.g., cyclohexylmethyl) reduces rotational entropy, enhancing membrane permeability .

Advanced: How to assess and interpret contradictory cytotoxicity data across thiadiazole derivatives?

- Compare selectivity indices : A compound with IC₅₀ = 0.034 mmol L⁻¹ against A549 cancer cells but >0.1 mmol L⁻¹ in NIH3T3 fibroblasts indicates selectivity .

- Validate assay conditions : Discrepancies may arise from cell line variability (e.g., MCF-7 vs. A549 metabolic activity) or incubation time .

- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (target inhibition) to confirm on-target effects .

Advanced: What role do substituents on the thiadiazole ring play in modulating anticancer activity?

- Electron-withdrawing groups (e.g., p-tolylamino) enhance cytotoxicity by stabilizing π-π interactions with kinase targets (IC₅₀ = 0.034–0.084 mmol L⁻¹) .

- Hydrophobic chains (e.g., pentanoylpiperazinyl) improve membrane permeability but may reduce solubility.

- Positional effects : Substituents at the 5-position of thiadiazole show higher aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) compared to 2-position derivatives .

Basic: How to determine the purity and structural integrity of synthesized thiadiazole derivatives?

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) .

- Melting point analysis : Sharp ranges (e.g., 263–265°C) indicate crystallinity and homogeneity .

- Spectral consistency : Overlay experimental IR/NMR data with reference spectra to detect impurities .

Advanced: How to design a study to evaluate the selectivity of cytotoxic agents against non-cancerous cell lines?

- Cell line panel : Include cancer (e.g., MCF-7, A549) and non-cancer (e.g., NIH3T3) lines .

- Dose-response curves : Calculate IC₅₀ ratios (cancer/non-cancer) to determine selectivity indices (>10-fold preferred) .

- Secondary assays : Test mitochondrial toxicity (MTT assay) and off-target kinase inhibition (KinomeScan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.